![molecular formula C21H23N3O2S B14165026 (E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide CAS No. 487025-75-2](/img/structure/B14165026.png)
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a carbothioyl group, linked to a phenylprop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Formation of Carbothioyl Group: The carbothioyl group is introduced via the reaction of the substituted piperazine with thiophosgene.
Coupling with Phenylprop-2-enamide: Finally, the compound is coupled with phenylprop-2-enamide through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol is a common reducing agent.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in dimethylformamide.
Major Products
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major products are the corresponding alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as halides or alkyl groups.
科学的研究の応用
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide: Lacks the (E)-configuration, which may affect its binding affinity and activity.
N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-ynamide: Contains a triple bond instead of a double bond, leading to different reactivity and properties.
Uniqueness
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
487025-75-2 |
|---|---|
分子式 |
C21H23N3O2S |
分子量 |
381.5 g/mol |
IUPAC名 |
(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H23N3O2S/c1-26-19-10-6-5-9-18(19)23-13-15-24(16-14-23)21(27)22-20(25)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3,(H,22,25,27)/b12-11+ |
InChIキー |
QZVFPIARCWKQCM-VAWYXSNFSA-N |
異性体SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C=CC3=CC=CC=C3 |
溶解性 |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)
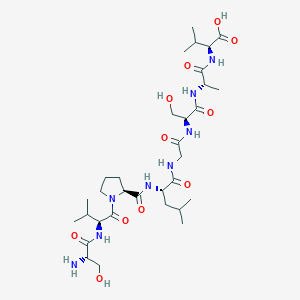

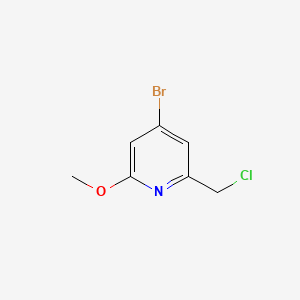
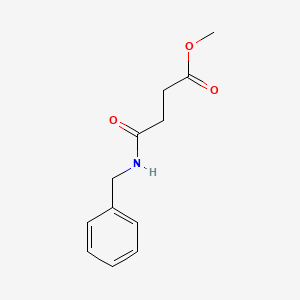
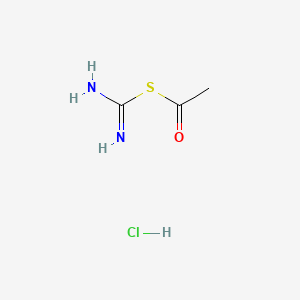

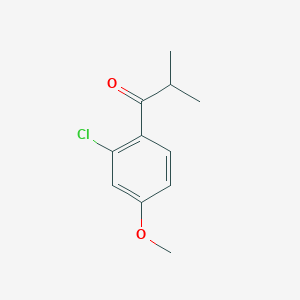

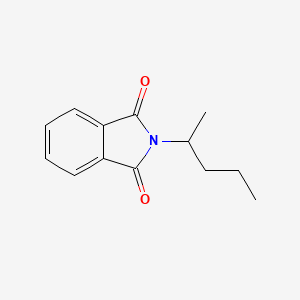

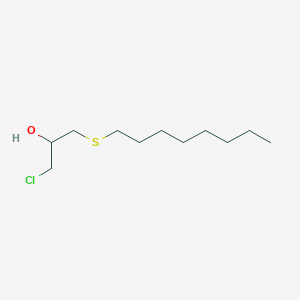
![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
